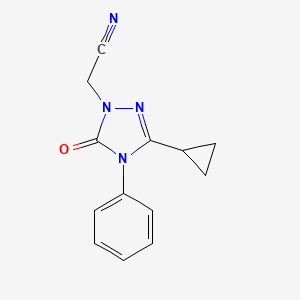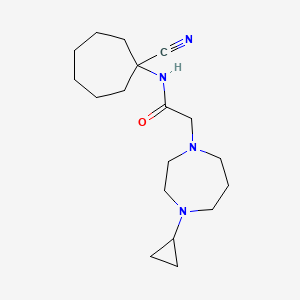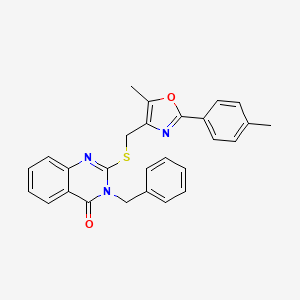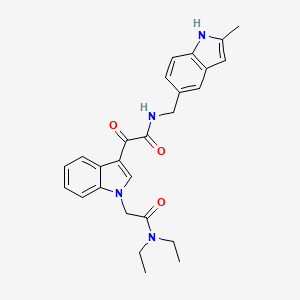![molecular formula C18H17ClN2O2 B2830639 5-[(4-chlorophenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 1031624-65-3](/img/structure/B2830639.png)
5-[(4-chlorophenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzodiazepine derivative. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact effect of the compound would depend on the specific structure and the functional groups present .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzodiazepine core, followed by the addition of the various functional groups. This could involve techniques such as nucleophilic substitution, acylation, and possibly a reduction .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a benzodiazepine core, with a 4-chlorophenylacetyl group and a methyl group attached. The positions and orientations of these groups would significantly influence the properties and potential uses of the compound .Chemical Reactions Analysis
The compound, like other benzodiazepines, could undergo various reactions. The acetyl group could be hydrolyzed, and the compound could potentially undergo electrophilic aromatic substitution or other reactions typical of benzodiazepines .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors influencing these properties could include the presence of the benzodiazepine core, the 4-chlorophenylacetyl group, and the methyl group .Wissenschaftliche Forschungsanwendungen
Experimental and Theoretical Investigations
- Substituent Effects in Two-Pathway Reactions : Research by Jančienė et al. (2011) explored the interaction of tetrahydro-1,5-benzodiazepine-2-thiones with various bromoacetophenones. They found that the reaction leads to a mixture of products depending on the substituents of the starting thiones and bromoacetophenones. This study provides insight into the chemical behavior of similar compounds under different conditions, which is essential for understanding their potential applications (Jančienė et al., 2011).
Anti-Inflammatory Properties
- Peripheral Benzodiazepine Receptors : Torres et al. (1999) investigated the anti-inflammatory effects of peripheral benzodiazepine receptor ligands. Their study demonstrates an in vivo anti-inflammatory property of these ligands, which could be relevant for compounds with similar structures (Torres et al., 1999).
Synthesis and Structure-Activity Relationships
- Structural Analysis : A study by Naveen et al. (2019) on the synthesis and structural analysis of benzodiazepines derivatives, including 5-(3-Methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, highlights the importance of understanding the molecular structure for determining biological activity. This research is crucial for developing new drugs with optimized properties (Naveen et al., 2019).
Pharmacological Implications
- Central Nervous System Activity : Fryer et al. (1982) explored the pharmacological properties of benzodiazepines, including their activity in the central nervous system. This research is significant for understanding the therapeutic potential of benzodiazepines and related compounds in treating neurological disorders (Fryer et al., 1982).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[2-(4-chlorophenyl)acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-10-17(22)20-15-4-2-3-5-16(15)21(12)18(23)11-13-6-8-14(19)9-7-13/h2-9,12H,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHGEDLAOJRQBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide](/img/structure/B2830564.png)
![2-((2,5-Dimethoxyphenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2830565.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2830569.png)
![4-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2830570.png)



![1-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2830577.png)
![2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2830578.png)
